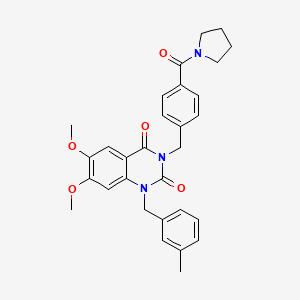![molecular formula C24H24ClN3OS2 B2730036 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride CAS No. 1330313-16-0](/img/structure/B2730036.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3OS2 and its molecular weight is 470.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Diversity in Organic Synthesis :
- The compound's derivatives are used in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This includes reactions with dithiocarbamates, thioethers, various amines, and the synthesis of compounds like pyrazolines, pyridines, benzodiazepines, and others (Roman, 2013).
Pharmacological Research :
- Analogs of this compound have been studied for their potential in inhibiting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are important in cancer research. The modifications of the compound have been explored to improve metabolic stability (Stec et al., 2011).
Synthesis of Fused Thiazolo[3,2-a]pyrimidinones :
- The compound has been used as a building block for the formation of thiazolo[3,2-a]pyrimidinone products, which are relevant in the synthesis of various heterocyclic compounds (Janardhan et al., 2014).
Antifungal Applications :
- Derivatives of the compound have shown effectiveness against fungi like Aspergillus terreus and Aspergillus niger, indicating potential use as antifungal agents (Jafar et al., 2017).
Antibacterial Activity and Action Mechanism :
- Certain derivatives have been synthesized and assessed for their antibacterial activities against specific pathogens, showing promise as antibacterial agents (Song et al., 2017).
Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives for Anti-inflammatory Activities :
- The compound has been used to synthesize thiazolo[3,2-a]pyrimidine derivatives, which demonstrated moderate anti-inflammatory activity, indicating its potential in the development of anti-inflammatory drugs (Tozkoparan et al., 1999).
Inhibitor of Vascular Endothelial Growth Factor Receptor-2 :
- Certain analogs act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy (Borzilleri et al., 2006).
Electrochromic Polymer Development :
- The compound has been used in the development of novel electrochromic polymers, showing potential in materials science applications (Ming et al., 2015).
Kinesin Spindle Protein Inhibitor in Cancer Treatment :
- Derivatives have been identified as inhibitors of the kinesin spindle protein (KSP), with potential as anticancer agents (Theoclitou et al., 2011).
Molecular Docking and In Vitro Screening for Antimicrobial and Antioxidant Activity :
- The compound has been involved in the synthesis of novel derivatives for in vitro screening against various pathogens, indicating its role in the development of new antimicrobial and antioxidant agents (Flefel et al., 2018).
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS2.ClH/c1-14-8-9-16(12-15(14)2)22(28)26-24-21(17-10-11-27(3)13-20(17)30-24)23-25-18-6-4-5-7-19(18)29-23;/h4-9,12H,10-11,13H2,1-3H3,(H,26,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUMYCXLTRKBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzylthio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2729954.png)
![4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid](/img/structure/B2729955.png)
![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B2729958.png)


![ethyl 4-(2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2729962.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2729964.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2729970.png)


![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2729975.png)
![4-Amino-1-ethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1h-pyrazole-3-carboxamide hydrochloride](/img/structure/B2729976.png)